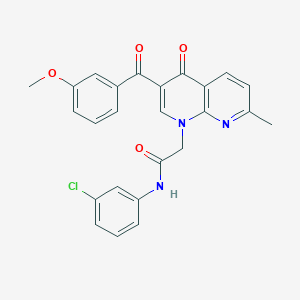

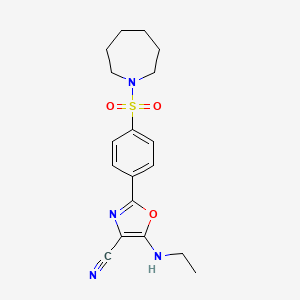

![molecular formula C16H14N2O2S B2660001 2-[(2-Methylbenzyl)sulfonyl]quinoxaline CAS No. 338977-87-0](/img/structure/B2660001.png)

2-[(2-Methylbenzyl)sulfonyl]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2-Methylbenzyl)sulfonyl]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has been extensively investigated for its potential use in various scientific fields due to its unique properties and functional groups.

Synthesis Analysis

The synthesis of this compound involves the C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy . This method is mild, facile, and environmentally friendly, exhibiting good atomic economy and excellent functional group tolerance . It effectively solved the long-standing problems in the C2 transformation of quinoxalinones .Molecular Structure Analysis

The molecular structure of this compound is derived from the quinoxaline core, which is a bicyclic compound with fused benzene and pyrazine rings . The 2-[(2-Methylbenzyl)sulfonyl] group is attached to the quinoxaline core, adding to its complexity .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve the sulfonylation of quinoxalinones . The sulfonylation occurs at the C2 position of the quinoxaline core, resulting in 2-sulfonyloxylated quinoxalines .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

Research has explored the synthesis of pharmaceutical compounds using quinoxaline derivatives. For instance, Imamoto et al. (2012) developed P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the utility of these catalysts in preparing chiral pharmaceutical ingredients (Imamoto et al., 2012). This emphasizes the role of quinoxaline derivatives in facilitating efficient and selective synthesis processes, crucial for pharmaceutical development.

Anticancer and Radiosensitizing Evaluation

Quinoxaline derivatives have also been evaluated for their anticancer and radiosensitizing potential. Ghorab et al. (2015) synthesized and tested a series of quinoline and pyrimidoquinoline derivatives, showing significant activity against liver cancer cells (Ghorab et al., 2015). Such studies highlight the potential of quinoxaline derivatives in cancer therapy, offering new avenues for treatment strategies.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been a focus of research, demonstrating the compound's potential in addressing bacterial infections. Vieira et al. (2014) reported the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains, suggesting new drugs for antimicrobial chemotherapy (Vieira et al., 2014). This underscores the versatility of quinoxaline derivatives in developing antimicrobial agents.

Chemical Synthesis and Catalysis

Quinoxaline derivatives are used in the development of catalysts and in chemical synthesis processes. Mastalir et al. (2016) showcased the synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes, highlighting the sustainable and practical aspects of these reactions (Mastalir et al., 2016). This research demonstrates the compound's utility in green chemistry and its contribution to environmentally friendly synthesis methods.

Zukünftige Richtungen

Quinoxaline derivatives, including 2-[(2-Methylbenzyl)sulfonyl]quinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The current focus is on developing newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Eigenschaften

IUPAC Name |

2-[(2-methylphenyl)methylsulfonyl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-12-6-2-3-7-13(12)11-21(19,20)16-10-17-14-8-4-5-9-15(14)18-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKUMRJQXCGCBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

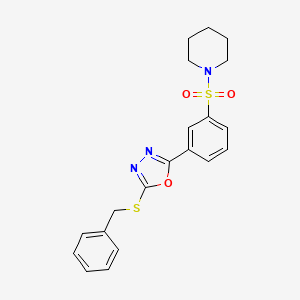

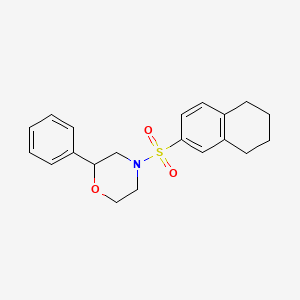

![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B2659926.png)

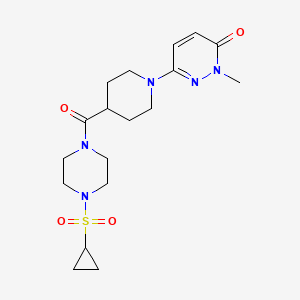

![2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid](/img/structure/B2659928.png)

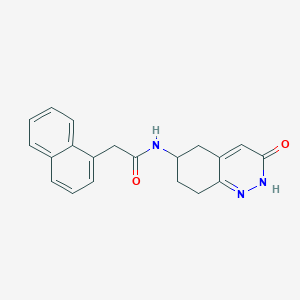

![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B2659929.png)

![N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![7-(Diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2659935.png)

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2659937.png)

![2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2659940.png)

![4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2659941.png)